![molecular formula C17H24FNO5S B1408229 4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl)sulfonyl)morpholine CAS No. 1704069-32-8](/img/structure/B1408229.png)
4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl)sulfonyl)morpholine
Overview
Description
The compound is a complex organic molecule that contains a morpholine ring, a sulfonyl group, a phenyl ring, and a tetramethyl-dioxolane group . It’s likely that this compound could be used in various chemical reactions due to the presence of these functional groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The structure can be confirmed using techniques like FTIR, NMR, MS, and X-ray diffraction .Chemical Reactions Analysis
The compound could potentially participate in a variety of chemical reactions due to the presence of the sulfonyl group, the phenyl ring, and the tetramethyl-dioxolane group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These properties can be studied using techniques like Density Functional Theory (DFT), which can reveal the molecular structure characteristics, conformation, and some special physical and chemical properties .Scientific Research Applications
- Application : The title compound, synthesized through a two-step substitution reaction, falls into this category. Its unique structure contributes to its biological activity and pharmacological effects. Researchers explore its potential in boron neutron capture therapy and feedback control drug transport polymers for cancer treatment .
- Application : The strong electronegativity of fluorine enhances its affinity to carbon, making fluorine-containing compounds valuable in medicine. Our title compound, with its fluorine substitution, aligns with this trend .
- Application : The compound’s arylboronic acid moiety makes it relevant in this context, offering potential applications in synthetic chemistry and drug discovery .
- Application : The compound’s stability, along with its ease of availability, positions it as a valuable reagent in various chemical transformations .
- Application : Our compound’s fluorine substitution aligns with the advantages seen in fluorine-containing drugs. Researchers may explore its potential therapeutic applications .
Boronic Acid Derivatives and Organic Synthesis
Fluorine-Containing Compounds in Medicine
Arylboronic Acid in Suzuki Reactions
Stable and Economical Nucleophiles
Fluorine-Containing Drugs
Amide Local Anesthetics and Cancer Treatment
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]sulfonylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO5S/c1-16(2)17(3,4)24-15(23-16)13-11-12(18)5-6-14(13)25(20,21)19-7-9-22-10-8-19/h5-6,11,15H,7-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFVAVNOFSKYSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(O1)C2=C(C=CC(=C2)F)S(=O)(=O)N3CCOCC3)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl)sulfonyl)morpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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